(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide” features a chromene core (a bicyclic structure combining a benzene ring with a pyran moiety) substituted with a benzenesulfonamidoimino group at position 2 and a 3-(trifluoromethyl)phenyl carboxamide group at position 3. The Z-configuration of the imino group ensures specific stereoelectronic properties.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O4S/c24-23(25,26)16-8-6-9-17(14-16)27-21(30)19-13-15-7-4-5-12-20(15)33-22(19)28-29-34(31,32)18-10-2-1-3-11-18/h1-14,29H,(H,27,30)/b28-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDPTXINZZSDW-SLMZUGIISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The benzenesulfonamidoimino group may also play a role in binding to specific targets, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a chromene-3-carboxamide backbone with several analogs. Key structural differences lie in the substituents at positions 2 and 3:
Physicochemical Properties
- Electron Effects : The trifluoromethyl group in the target compound enhances electrophilicity compared to methoxy (electron-donating) or methyl groups in analogs. This may reduce solubility in polar solvents but improve metabolic stability .
- Hydrogen Bonding: The sulfonamide group in the target compound can act as both a donor (N–H) and acceptor (S=O), enabling robust hydrogen-bonding networks. In contrast, thiosemicarbazones () and thiadiazoles () prioritize S-based interactions, which are less directional .
Crystallographic and Packing Behavior
- Target Compound : Likely exhibits dense packing due to planar chromene and sulfonamide groups. Tools like SHELXL () and Mercury CSD () would aid in analyzing void spaces and intermolecular interactions.
- Comparison :
Research Tools and Methodologies
- Crystallography : SHELX () and WinGX () are critical for solving and refining crystal structures. Mercury CSD () enables comparative analysis of packing motifs and hydrogen-bonding patterns.
- Hydrogen-Bond Analysis : Graph set analysis () would classify interactions (e.g., $ R_2^2(8) $ rings) to differentiate the target compound’s supramolecular architecture from analogs .
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is represented as follows:
- IUPAC Name : (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
- Molecular Formula : CHFNOS
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Phospholipase C : Similar compounds have been shown to activate phospholipase C, leading to increased intracellular calcium levels, which may enhance apoptosis in certain cell types . This suggests that our compound may exhibit similar properties.
- Anti-inflammatory Potential : The chromene derivatives have demonstrated inhibitory effects on phospholipase A2 (PLA2), which is crucial in inflammatory processes. Compounds in this series have shown IC50 values ranging from 12 to 68 µM against PLA2, indicating their potential as anti-inflammatory agents .
- Calcium Modulation : Evidence suggests that chromene derivatives can modulate calcium influx in vascular smooth muscle cells, potentially affecting blood pressure and vascular reactivity . This modulation could be a pathway through which the compound exerts its biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Vascular Reactivity : A study demonstrated that a derivative activated phospholipase C and increased calcium influx in vascular smooth muscle, leading to enhanced contraction responses. This indicates a potential mechanism for regulating vascular tone .
- PLA2 Inhibition Studies : Research involving chromene derivatives showed significant inhibition of venom PLA2, suggesting that these compounds can serve as effective anti-inflammatory agents through their action on PLA2 enzymes .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
